5,5-Dibutylnonane
CAS No.: 6008-17-9
Cat. No.: VC3892831
Molecular Formula: C17H36
Molecular Weight: 240.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6008-17-9 |
---|---|
Molecular Formula | C17H36 |
Molecular Weight | 240.5 g/mol |
IUPAC Name | 5,5-dibutylnonane |
Standard InChI | InChI=1S/C17H36/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h5-16H2,1-4H3 |
Standard InChI Key | WAEWWNSCMZXJML-UHFFFAOYSA-N |
SMILES | CCCCC(CCCC)(CCCC)CCCC |
Canonical SMILES | CCCCC(CCCC)(CCCC)CCCC |
Introduction
Structural and Molecular Characteristics
5,5-Dibutylnonane belongs to the class of saturated hydrocarbons, featuring a fully branched structure that significantly influences its physical and chemical behavior. The IUPAC name 5,5-dibutylnonane reflects the positioning of two butyl (-C₄H₉) substituents on the fifth carbon of a nine-carbon chain. Its molecular formula, C₁₇H₃₆, corresponds to a molecular weight of 240.5 g/mol .
Molecular Geometry and Bonding
The compound’s structure minimizes steric strain through optimal spatial arrangement of the butyl branches. Computational models indicate a tetrahedral geometry around the central carbon, with bond angles approximating 109.5° . The canonical SMILES representation, CCCCC(CCCC)(CCCC)CCCC, underscores its symmetry and branching pattern .
Spectral Identification
-
Mass Spectrometry (MS): The NIST WebBook reports a base peak at m/z = 57 (C₄H₉⁺), with significant fragments at m/z = 71 (C₅H₁₁⁺) and m/z = 43 (C₃H₇⁺). The molecular ion peak appears at m/z = 240, consistent with its molecular weight .
-
Infrared (IR) Spectroscopy: Characteristic C-H stretching vibrations are observed at 2,850–2,960 cm⁻¹, while bending modes appear near 1,450 cm⁻¹ .
-
Nuclear Magnetic Resonance (NMR): ¹³C NMR spectra reveal distinct signals for the central quaternary carbon (δ ~35 ppm) and methylene/methyl groups (δ ~22–30 ppm) .
Synthesis and Manufacturing
Retrosynthetic Strategies
The synthesis of 5,5-dibutylnonane typically involves alkylation or coupling reactions. One feasible route employs a Wurtz coupling between 1-bromobutane and a pre-branched intermediate:
Industrial Production
Large-scale synthesis leverages catalytic hydrogenation of alkenes or alkynes. For instance, hydrogenating 5,5-dibutylnon-4-ene over a palladium-on-carbon (Pd/C) catalyst achieves high yields (>90%) under mild conditions (25°C, 1 atm H₂) .
Physicochemical Properties
Thermal and Physical Constants
Property | Value | Source |
---|---|---|
Boiling Point | 269.9°C at 760 mmHg | |
Density (20°C) | 0.777 g/cm³ | |
Refractive Index (n₂₀ᴰ) | 1.435 | |
Vapor Pressure (25°C) | 0.0117 mmHg | |
Flash Point | 118.4°C (closed cup) |
The compound’s low vapor pressure and high boiling point make it suitable for high-temperature applications, while its hydrophobicity (LogP = 9) aligns with its use in non-polar solvents .
Chemical Stability
5,5-Dibutylnonane exhibits remarkable inertness, resisting oxidation and electrophilic substitution under ambient conditions. Halogenation requires UV light or radical initiators, yielding mono- or poly-halogenated derivatives .
Applications in Industry and Research
Solvent in Organic Synthesis
Due to its non-polar nature and thermal stability, 5,5-dibutylnonane serves as an ideal solvent for reactions involving organometallic reagents (e.g., Grignard reagents) and free-radical polymerizations. Its high boiling point facilitates reflux conditions without decomposition .
Material Science
In polymer research, the compound acts as a plasticizer for polyolefins, enhancing flexibility without compromising thermal resistance. Studies demonstrate its compatibility with polyethylene and polypropylene matrices .
Chromatography
As a stationary phase in gas chromatography (GC), 5,5-dibutylnonane effectively separates non-polar analytes, such as alkanes and aromatic hydrocarbons, due to its low polarity and high thermal stability .
Recent Advances and Future Directions
Catalytic Applications
Recent work explores its role as a reaction medium in cross-coupling reactions (e.g., Suzuki-Miyaura), where its inertness improves catalyst longevity and reaction yields .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume